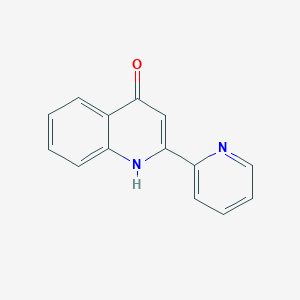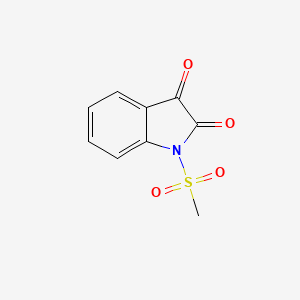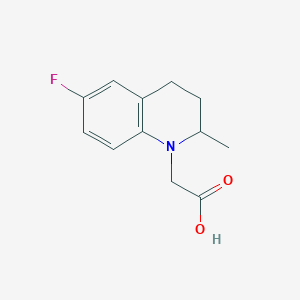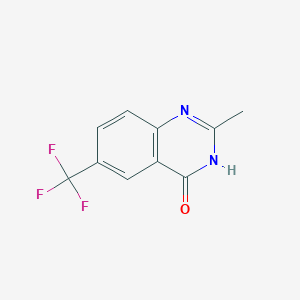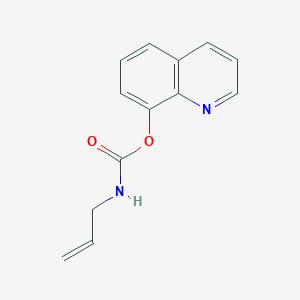![molecular formula C13H18ClN B11881536 1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride CAS No. 1311254-71-3](/img/structure/B11881536.png)
1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydrospiro[indene-2,3’-piperidine] hydrochloride is a chemical compound with the molecular formula C13H17N.ClH. It is a spiro compound, meaning it contains a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indene-2,3’-piperidine] hydrochloride typically involves the reaction of indene with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired spiro compound.
Industrial Production Methods
In industrial settings, the production of 1,3-Dihydrospiro[indene-2,3’-piperidine] hydrochloride may involve large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity. The product is then purified through various techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrospiro[indene-2,3’-piperidine] hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution reactions may yield a variety of substituted spiro compounds.
Scientific Research Applications
1,3-Dihydrospiro[indene-2,3’-piperidine] hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,3-Dihydrospiro[indene-2,3’-piperidine] hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrospiro[indene-1,3’-piperidine] hydrochloride
- 2,3-Dihydrospiro[indene-1,4’-piperidine] hydrochloride
Uniqueness
1,3-Dihydrospiro[indene-2,3’-piperidine] hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective.
Properties
CAS No. |
1311254-71-3 |
|---|---|
Molecular Formula |
C13H18ClN |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
spiro[1,3-dihydroindene-2,3'-piperidine];hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-2-5-12-9-13(8-11(12)4-1)6-3-7-14-10-13;/h1-2,4-5,14H,3,6-10H2;1H |
InChI Key |
UAIQAWUNBNDJOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=CC=CC=C3C2)CNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)

